molecular formula C22H23N3O4 B2444072 8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-29-0

8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2444072
CAS No.: 1021032-29-0
M. Wt: 393.443
InChI Key: CXAWXLFCBCMYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spiro compound, which is a type of compound where two rings share a single atom. The spiro atom here is a nitrogen atom, and the compound contains a benzoyl group (C6H5CO-) and a phenoxyethyl group (C6H5OCH2CH2-). The compound also contains a triaza group, indicating the presence of three nitrogen atoms, and a dione group, indicating the presence of two carbonyl (C=O) groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The spiro[4.5]decane indicates a structure where a four-membered and a five-membered ring share a single atom . The presence of the benzoyl and phenoxyethyl groups would add further complexity to the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of the benzoyl and phenoxyethyl groups might make the compound relatively non-polar, affecting its solubility in different solvents . The compound might also exhibit strong absorption in the UV/Vis region due to the presence of the conjugated system in the benzoyl group .

Scientific Research Applications

Antimicrobial and Detoxification Applications

  • N-Halamine-Coated Cotton : This compound has been used to synthesize N-halamine precursors like TTDD diol, which are bonded to cotton fabrics for antimicrobial purposes. Chlorinated swatches of this fabric showed effectiveness against bacteria like Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these swatches were used to oxidize chemical mustard simulants to less toxic derivatives, showcasing their potential in detoxification applications (Ren et al., 2009).

Chemical Synthesis and Structural Analysis

  • Synthesis of Heterocycles : This compound has been involved in the synthesis of various heterocyclic compounds. For instance, it reacted with methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates to form triazaspiro[4.4]non-8-ene-4,7-diones, with their molecular and crystalline structures determined by X-ray analysis (Bubnov et al., 2011).
  • Conformational and Crystal Packing Preferences : The compound has been studied for its conformational and crystal packing preferences in derivatives, such as those incorporating a halogenated benzoyl group. These studies involve single crystal X-ray diffraction and quantum chemical calculations (Lazić et al., 2022).

Pharmaceutical Research

  • Myelostimulating Activity : Derivatives of this compound, specifically 1,3,8-triazaspiro[4.5]decane-2,4-diones, have shown potential as myelostimulators. They exhibited significant activity in accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, particularly in conditions of artificially induced myelodepressive syndrome (Yu et al., 2018).

Corrosion Inhibition

  • Mild Steel Protection : Spirocyclopropane derivatives of this compound, such as 2-MPOD and 3-MPOD, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic solutions. Their properties were assessed through various experimental methods and quantum chemistry studies, indicating their potential as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Anticonvulsant Activity

  • Anticonvulsant Properties : Certain derivatives of this compound have been synthesized and tested for anticonvulsant activity. These studies have shown that specific substitutions, such as fluorinated N-phenyl and N-benzyl derivatives, enhance anticonvulsant efficacy, particularly in conditions like maximal electroshock and subcutaneous metrazole tests (Obniska et al., 2006).

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising activity in a particular application, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or investigating its safety and efficacy in more depth .

Properties

IUPAC Name

8-benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-19(17-7-3-1-4-8-17)24-13-11-22(12-14-24)20(27)25(21(28)23-22)15-16-29-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAWXLFCBCMYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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